CID 9877413
Description
CID 9877413 is a chemical compound cataloged in the PubChem database. This absence limits a detailed introduction. For context, analogous compounds in the evidence (e.g., CID 46907796, CID 6167, or oscillatoxin derivatives) are characterized by mass spectrometry (MS), chromatography, and bioactivity assays .
Properties
Molecular Formula |
C6H15O2Si |
|---|---|
Molecular Weight |
147.27 g/mol |
InChI |
InChI=1S/C6H15O2Si/c1-4-5-6-9(7-2)8-3/h4-6H2,1-3H3 |
InChI Key |
OEBQUWPXRMFLRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
- Example : CID 46907796 (an Nrf2 inhibitor) is structurally compared to ChEMBL 1724922 and ChEMBL 1711746 using 2D/3D overlays to highlight functional group similarities and steric differences .
- Hypothetical Approach: If CID 9877413 belongs to a known class (e.g., steroids, alkaloids), its core scaffold could be overlaid with analogs like taurocholic acid (CID 6675) or colchicine (CID 6167) to assess structural divergence .
Physicochemical Properties
- Key Parameters : LogP (lipophilicity), solubility, and bioavailability are standard metrics. For example, CID 57416287 has a LogP of 0.03 and high solubility (86.7 mg/mL), while CID 11075767 exhibits higher lipophilicity (LogP 2.77) but lower solubility (0.26 mg/mL) .
- Hypothetical Data : If this compound shares functional groups with oscillatoxin derivatives (CIDs 101283546, 185389), its LogP and skin permeability (Log Kp) might align with marine toxin profiles .
Methodological Recommendations
To rigorously compare this compound with analogs, adopt protocols from the evidence:
Chromatographic Profiling : Use vacuum distillation and GC-MS (as in Figure 1C ) to isolate and characterize fractions.
Machine Learning : Apply descriptor-based models (e.g., placental transfer class prediction for Tubocurarine analogs ) to predict bioavailability or toxicity.

Network Pharmacology : Map this compound’s hypothetical targets using tools validated for colchicine (CID 6167) .
Q & A
How to formulate a research question for studying CID 9877413?
A robust research question should align with the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) and meet the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Population/Problem: What are the unexplored biochemical pathways affected by this compound?
- Intervention: How does varying synthesis conditions (e.g., temperature, catalysts) influence this compound’s stability?
- Outcome: What structural features correlate with its bioactivity? Use systematic reviews and meta-analyses to identify gaps in existing literature .
Table 1: FINER Criteria for Research Questions
Q. What are best practices for conducting a literature review on this compound?
- Use Google Scholar with search terms like "this compound synthesis," "bioactivity," or "spectroscopic characterization." Filter results by citation count to identify seminal works .
- Prioritize primary sources (peer-reviewed journals) over secondary summaries. Cross-reference methodologies in patents or supplementary materials for reproducibility .
- Document conflicting findings (e.g., divergent bioactivity reports) for later analysis .
Q. How to design reproducible experiments for this compound?
- Materials & Methods : Provide granular details (e.g., solvent purity, instrument calibration) to enable replication. Reference IUPAC naming conventions and include spectral data (NMR, IR) for novel derivatives .
- Controls : Include positive/negative controls in bioassays (e.g., known inhibitors for enzyme studies) .
- Statistical Rigor : Use power analysis to determine sample size and report p-values with confidence intervals .
Advanced Research Questions
Q. How to analyze contradictory data in studies involving this compound?
Contradictions often arise from methodological variability (e.g., assay conditions, purity standards). Apply dialectical analysis :
- Identify the principal contradiction (e.g., conflicting bioactivity in vitro vs. in vivo) and its driving factors (e.g., metabolic instability) .
- Compare experimental parameters across studies (e.g., pH, temperature) to isolate variables .
- Use meta-analysis to reconcile discrepancies, weighting studies by sample size and methodological rigor .
Q. What methodologies ensure reproducibility in synthesizing this compound?
- Step-by-Step Protocols : Detail reaction kinetics, purification steps (e.g., column chromatography gradients), and characterization metrics (e.g., HPLC retention times) .
- Collaborative Validation : Share synthetic intermediates with independent labs for cross-verification .
- Open Data : Deposit raw spectral data in repositories like ChemSpider or PubChem for transparency .
Q. How to integrate interdisciplinary approaches in this compound research?
- Computational Modeling : Pair molecular docking studies (e.g., AutoDock Vina) with experimental IC50 values to predict binding affinities .
- Materials Science : Investigate this compound’s crystallinity via XRD and correlate with solubility profiles .
- Toxicology : Collaborate with environmental chemists to assess ecological impacts using OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
